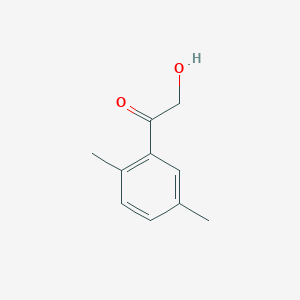
1-(2,5-Dimethylphenyl)-2-hydroxyethanone
Overview
Description
1-(2,5-Dimethylphenyl)-2-hydroxyethanone, also known as DMHE, is an organometallic compound with a wide range of applications in scientific research and laboratory experiments. DMHE is a colorless, volatile liquid with a boiling point of 150°C and a melting point of −20°C. DMHE is produced by the reaction of 2,5-dimethylphenol and ethylene oxide. It is used as a reagent in organic synthesis, as a catalyst in polymerization reactions, and as a starting material for other organic compounds. DMHE is also used in the synthesis of pharmaceuticals, agrochemicals, and dyes.
Scientific Research Applications
Polymer Synthesis
The compound 1-(2,5-Dimethylphenyl)-2-hydroxyethanone has been explored in polymer chemistry, particularly in the synthesis of specialized polymers. A study by Percec and Wang (1990) demonstrated its application in the synthesis of α,ω-bis(2,6-dimethylphenol)-poly(2,6-dimethyl-1,4-phenylene oxide) through phase transfer catalyzed polymerization. This process yielded polymers with specific end-functionalizations, offering insights into the controlled synthesis of functional polymeric materials Percec, V., & Wang, J. H. (1990).
Photoremovable Protecting Groups
In organic synthesis, this compound derivatives have been utilized as photoremovable protecting groups for carboxylic acids. Zabadal et al. (2001) reported on the efficient photochemical release of carboxylic acids from their 2,5-dimethylphenacyl esters, highlighting the compound's potential in the development of 'caged' bioactive molecules that can be activated by light Zabadal, M., Pelliccioli, A. P., Klán, P., & Wirz, J. (2001).
Photochemical Studies
Pelliccioli et al. (2001) focused on the photorelease mechanisms of HCl from 2,5-dimethylphenacyl chloride, utilizing this compound derivatives to study the photoreaction pathways. This research provides fundamental insights into the photochemical behavior of dimethylphenacyl compounds, contributing to the broader understanding of photochemical reactions in organic chemistry Pelliccioli, A. P., Klán, P., Zabadal, M., & Wirz, J. (2001).
Environmental Biodegradation
Investigations into the biodegradation of chemical pollutants have identified this compound derivatives as potential targets for microbial degradation. Ji et al. (2019) reported the degradation of 2,6-dimethylphenol, a related compound, by Mycobacterium neoaurum, demonstrating the microbial pathways involved in breaking down plastic monomers and suggesting the feasibility of bioremediation approaches for these pollutants Ji, J., Zhang, Y., Liu, Y., Zhu, P., & Yan, X. (2019).
properties
IUPAC Name |
1-(2,5-dimethylphenyl)-2-hydroxyethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2/c1-7-3-4-8(2)9(5-7)10(12)6-11/h3-5,11H,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCPKKOJJWLHKJT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(=O)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



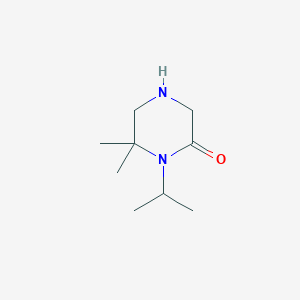

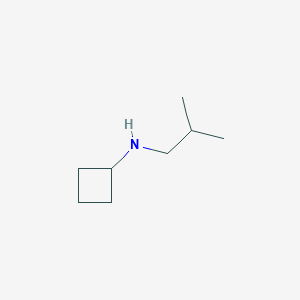



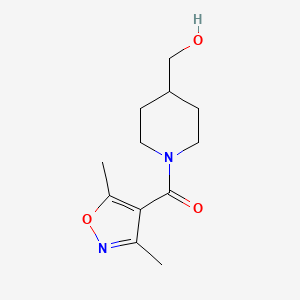
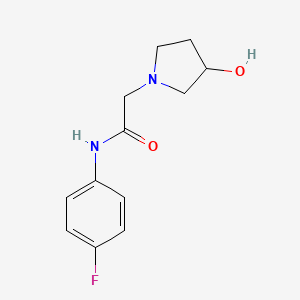
![1-ethyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B1489454.png)
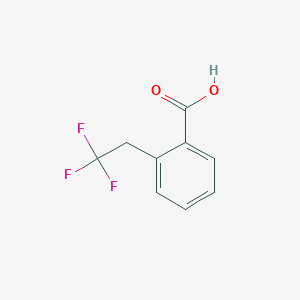
![2-chloro-N-[3-(N-methylmethanesulfonamido)propyl]acetamide](/img/structure/B1489458.png)


